3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound featuring a pyridazine core substituted with a cyclopropyl group and a pyrrolidinylmethoxy group, which is further functionalized with a trifluoromethyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.
Attachment of the Pyrrolidinylmethoxy Group: This can be done through nucleophilic substitution reactions where the pyrrolidine derivative is reacted with a suitable leaving group on the pyridazine ring.
Functionalization with Trifluoromethyl-Oxadiazole: This step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and trifluoromethyl ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogenation catalysts to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features could offer advantages over existing drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl-oxadiazole moiety, in particular, could play a key role in its activity by enhancing binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyrimidine: Similar structure but with a pyrimidine core instead of pyridazine.
3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyrazine: Similar structure but with a pyrazine core.
Uniqueness
The uniqueness of 3-Cyclopropyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine lies in its specific combination of functional groups and structural features, which may confer unique properties such as enhanced biological activity, stability, or reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H18F3N5O2 |
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Molecular Weight |
369.34 g/mol |
IUPAC Name |
2-[[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H18F3N5O2/c17-16(18,19)15-23-22-14(26-15)8-24-6-5-10(7-24)9-25-13-4-3-12(20-21-13)11-1-2-11/h3-4,10-11H,1-2,5-9H2 |
InChI Key |
PCMGEZYLXBXWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)CC4=NN=C(O4)C(F)(F)F |
Origin of Product |
United States |
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